{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride
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Overview
Description
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H9N32ClH It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Mechanism of Action
Target of Action
The primary target of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound interacts with the FGFR signaling pathway, affecting downstream effects such as cell proliferation, migration, and angiogenesis . It inhibits the migration and invasion abilities of cancer cells .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
The synthesis of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving a pyrrole derivative and a pyridine derivative.
Introduction of the methanamine group: This step involves the addition of a methanamine group to the pyrrolopyridine core, often through a nucleophilic substitution reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of more efficient catalysts and reaction conditions to increase yield and purity.
Chemical Reactions Analysis
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine core, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and have similar chemical properties and applications.
Pyrrolopyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can confer distinct chemical and biological properties compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVJBRYKVRQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225154-13-0 |
Source
|
Record name | {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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